molecular formula C17H21N3O2 B2464699 N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide CAS No. 851095-88-0

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide

Cat. No.: B2464699
CAS No.: 851095-88-0
M. Wt: 299.374
InChI Key: ODUXPMHWVRMBGH-UHFFFAOYSA-N
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Description

“N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide” is a complex organic compound. It contains a tetrahydronaphthalen-2-yl group, an oxadiazol-2-yl group, and a pivalamide group. Tetrahydronaphthalene, also known as tetralin, is a bicyclic compound made up of two fused six-membered rings, one of which is saturated . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Pivalamide, also known as trimethylacetamide, is an amide derived from pivalic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydronaphthalen-2-yl group would provide a rigid, bicyclic structure, the oxadiazol-2-yl group would introduce heteroatoms (oxygen and nitrogen) that could participate in various interactions, and the pivalamide group could engage in hydrogen bonding due to the presence of the amide functionality .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. The tetrahydronaphthalen-2-yl group is relatively stable but could potentially undergo reactions at the carbon atoms, the oxadiazol-2-yl group could participate in reactions involving the nitrogen and oxygen atoms, and the pivalamide group could undergo typical amide reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the specific conditions .

Scientific Research Applications

Anticancer Potential

Research has demonstrated the synthesis and evaluation of compounds related to N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide for their potential anticancer activities. For instance, a study focused on synthesizing 1,3,4-oxadiazole derivatives starting from various naphthalene and oxadiazol compounds, showcasing their in vitro anticancer evaluation against different cancer cell lines. These compounds were found to have significant activity, particularly against breast cancer cell lines, indicating their potential as anticancer agents (Salahuddin et al., 2014).

Analgesic Activity

Another aspect of research includes the exploration of analgesic properties. A study described the synthesis of triazoles and triazolothiadiazines from related chemical structures, which were tested for their analgesic activity. Some of the synthesized compounds exhibited promising analgesic activity, highlighting the compound's potential use in developing new pain relief medications (Turan-Zitouni et al., 1999).

Antimicrobial and Antifungal Activities

The compound and its derivatives have also been investigated for antimicrobial and antifungal activities. A study on N1,N8-bis(((4-((5-aryl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)oxy)-1-naphthamide derivatives revealed good antibacterial and antifungal activities against various pathogens, suggesting their potential in addressing microbial and fungal infections (Sirgamalla et al., 2018).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The presence of multiple functional groups suggests that it could interact with various biological targets .

Safety and Hazards

As with any chemical compound, handling “N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)pivalamide” would require appropriate safety precautions. Without specific toxicity data, it’s difficult to comment on its potential hazards .

Future Directions

The study of such a compound could open up new avenues in various fields, depending on its biological activity. It could be of interest in medicinal chemistry, materials science, or other areas of research .

Properties

IUPAC Name

2,2-dimethyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)15(21)18-16-20-19-14(22-16)13-9-8-11-6-4-5-7-12(11)10-13/h8-10H,4-7H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUXPMHWVRMBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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